An In-depth Technical Guide to Benzyl-PEG7-bromide: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Benzyl-PEG7-bromide: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-bromide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a benzyl (B1604629) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This distinct combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents. The benzyl group can serve as a protective group or a hydrophobic handle, while the PEG spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules. The terminal bromide acts as a reactive handle for alkylation reactions, enabling covalent linkage to various nucleophiles.
This technical guide provides a comprehensive overview of Benzyl-PEG7-bromide, including its chemical and physical properties, a generalized synthetic route for its application in PROTAC synthesis, and protocols for characterization.
Core Properties of Benzyl-PEG-Br Linkers
Quantitative data for Benzyl-PEG7-bromide is not extensively available in the public domain. However, the properties of this class of molecules are well-understood. The following table summarizes the general properties of Benzyl-PEG-Bromide linkers, with the understanding that specific values will vary based on the precise PEG chain length.
| Property | General Description |
| Molecular Formula | C21H35BrO7 |
| Molecular Weight | 495.40 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically >95% as supplied by commercial vendors. |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and chloroform. Limited solubility in water. |
| Stability & Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Should be handled under an inert atmosphere to prevent degradation. |
| Reactivity | The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles. |
Applications in PROTAC Development
Benzyl-PEG7-bromide is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker plays a crucial role in the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. The length of the PEG chain is a critical parameter that is often optimized to achieve efficient protein degradation.
General Mechanism of PROTAC Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Due to the limited availability of specific protocols for Benzyl-PEG7-bromide, the following sections provide generalized experimental procedures for the synthesis and characterization of PROTACs using Benzyl-PEG-Br linkers. These protocols are based on established methodologies in the field.
Synthesis of a PROTAC via Alkylation
This protocol describes a general method for coupling a Benzyl-PEG-Br linker to a nucleophilic handle (e.g., a phenol (B47542) or amine) on a protein of interest (POI) ligand or an E3 ligase ligand.
Materials:
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Benzyl-PEG7-bromide
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POI or E3 ligase ligand with a nucleophilic group
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Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
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Base (e.g., potassium carbonate, diisopropylethylamine (DIPEA))
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and stirring equipment
Procedure:
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Dissolve the POI or E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
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Add the base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Add a solution of Benzyl-PEG7-bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.
Caption: Generalized workflow for PROTAC synthesis using Benzyl-PEG7-bromide.
Characterization of Benzyl-PEG7-bromide Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is a primary tool for confirming the structure of the final conjugate. The characteristic peaks of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm), the PEG chain (a broad multiplet between 3.5 and 3.7 ppm), and the ligand should be present. The integration of these peaks can be used to confirm the ratio of the different components in the final molecule.
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¹³C NMR: This provides further confirmation of the carbon skeleton of the conjugate.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the synthesized conjugate, which should match the calculated molecular weight. This is a critical step for confirming the identity of the product.
High-Performance Liquid Chromatography (HPLC):
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HPLC is used to assess the purity of the final product. A single sharp peak is indicative of a pure compound. Preparative HPLC can be used for the final purification step.
Conclusion
Benzyl-PEG7-bromide is a valuable and versatile linker for the synthesis of PROTACs and other bioconjugates. Its properties, particularly the hydrophilicity imparted by the PEG chain and the reactive bromide handle, make it a useful tool for drug development professionals. While specific experimental data for this exact molecule is sparse in the public literature, the general principles of its synthesis and characterization are well-established within the context of PEGylated molecules and PROTAC development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this class of compounds.
